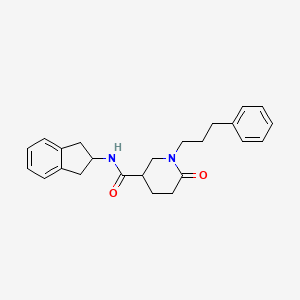
7-chloro-2-(5-fluoro-2-methoxyphenyl)quinoxaline
Vue d'ensemble
Description
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . The compound you’re asking about seems to be a derivative of quinoxaline, with additional functional groups such as chloro, fluoro, and methoxyphenyl.
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . One common method involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds . For the specific compound you’re asking about, additional steps would likely be needed to introduce the chloro, fluoro, and methoxyphenyl groups.Molecular Structure Analysis
The molecular structure of a quinoxaline derivative would be based on the quinoxaline core, which consists of a benzene ring fused with a pyrazine ring . The specific locations and impacts of the chloro, fluoro, and methoxyphenyl groups would need to be determined through further analysis.Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, and substitution . The specific reactions that “7-chloro-2-(5-fluoro-2-methoxyphenyl)quinoxaline” would undergo would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 5-Fluoro-2-methoxyphenylboronic acid, a compound that shares some similarities with the one you’re asking about, is a solid at room temperature and has a molecular weight of 169.95 .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-2-(5-fluoro-2-methoxyphenyl)quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c1-20-15-5-3-10(17)7-11(15)14-8-18-12-4-2-9(16)6-13(12)19-14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIYKVULYUMTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CN=C3C=CC(=CC3=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3804077.png)
![2-(2-aminoethyl)-5,6-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B3804095.png)
![5-[(3-hydroxypiperidin-1-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3804096.png)
![methyl (2S,4S)-4-{[(2,6-dimethoxypyrimidin-4-yl)carbonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B3804103.png)
![N-methyl-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-oxoethanamine](/img/structure/B3804110.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3804116.png)
![4-(3-{[(1,5-dimethyl-1H-indazol-3-yl)methyl]amino}butyl)phenol](/img/structure/B3804129.png)
![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-pyridinamine](/img/structure/B3804141.png)
![2-[1-cyclopentyl-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B3804146.png)
![4-({3-[acetyl(ethyl)amino]pyrrolidin-1-yl}methyl)-N-(3,5-dimethylisoxazol-4-yl)benzamide](/img/structure/B3804161.png)
![{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}[2-(methylthio)phenyl]methanone](/img/structure/B3804165.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methoxypyrimidin-5-yl)carbonyl]piperidin-3-ol](/img/structure/B3804173.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B3804191.png)
